molecular formula C49H54N7O8P B10861376 9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine CAS No. 1197033-19-4

9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine

Cat. No.: B10861376
CAS No.: 1197033-19-4
M. Wt: 900.0 g/mol
InChI Key: XHEVZGBLRSIPCO-DZGFXGBPSA-N
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Description

5’-ODMT cEt N-Bz A Phosphoramidite (Amidite): is a locked nucleic acid (LNA) analogue. This compound is known for its hybridization and mismatch discrimination attributes, which are similar to those of locked nucleic acids. It also shows resistance to exonuclease digestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes the preparation of stock solutions, careful control of reaction conditions, and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) involves its ability to hybridize with complementary nucleic acid sequences. This hybridization is facilitated by the locked nucleic acid structure, which enhances binding affinity and specificity. The compound’s resistance to exonuclease digestion further contributes to its stability and effectiveness in various applications .

Comparison with Similar Compounds

    Locked Nucleic Acids (LNA): Similar in hybridization and mismatch discrimination attributes.

    2’-O-Methyl RNA: Known for its stability and resistance to nuclease degradation.

    Peptide Nucleic Acids (PNA): Exhibits strong binding affinity and specificity

Uniqueness: 5’-ODMT cEt N-Bz A Phosphoramidite (Amidite) stands out due to its combination of hybridization properties, mismatch discrimination, and resistance to exonuclease digestion. These attributes make it particularly valuable in the synthesis of oligonucleotides and the development of therapeutic agents .

Properties

CAS No.

1197033-19-4

Molecular Formula

C49H54N7O8P

Molecular Weight

900.0 g/mol

IUPAC Name

N-[9-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide

InChI

InChI=1S/C49H54N7O8P/c1-32(2)56(33(3)4)65(61-28-14-27-50)64-43-42-47(55-31-53-41-44(51-30-52-45(41)55)54-46(57)35-15-10-8-11-16-35)63-48(43,34(5)62-42)29-60-49(36-17-12-9-13-18-36,37-19-23-39(58-6)24-20-37)38-21-25-40(59-7)26-22-38/h8-13,15-26,30-34,42-43,47H,14,28-29H2,1-7H3,(H,51,52,54,57)/t34-,42+,43-,47+,48-,65?/m0/s1

InChI Key

XHEVZGBLRSIPCO-DZGFXGBPSA-N

Isomeric SMILES

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Canonical SMILES

CC1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Origin of Product

United States

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